(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo
CAS No.: 1643378-48-6
Cat. No.: VC0104892
Molecular Formula: C₂₃H₂₈F₂N₆O₄S
Molecular Weight: 522.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643378-48-6 |
|---|---|
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S |
| Molecular Weight | 522.57 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The molecular formula of (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo is , with a molecular weight of 522.6 g/mol . This relatively high molecular weight reflects the complexity of the compound’s structure.
IUPAC Name
The IUPAC name for this compound is (1S,2S,3R,5S)-3-[7-[[(1R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol . This systematic nomenclature underscores its intricate arrangement of functional groups and stereochemistry.
Structural Description
The compound features a triazolo-pyrimidine core substituted with a propylthio group at position 5 and a cyclopentane-1,2-diol moiety at position 3. Additionally, it contains an amino group linked to a cyclopropyl ring bearing two fluorine atoms at positions 2 and 3 on the phenyl substituent . These structural elements contribute to its chemical reactivity and biological activity.
Stereochemistry
The stereochemical configuration is critical to understanding the compound’s interaction with biological systems. The stereochemical descriptors (1S, 2S, 3R, 5S) indicate specific spatial arrangements of atoms within the molecule that influence its binding affinity and specificity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water due to its hydrophobic substituents but is soluble in organic solvents such as methanol and acetonitrile . Stability studies reveal that it is susceptible to degradation under acidic conditions but remains stable under thermal and photolytic stress .
Spectroscopic Characteristics
Spectroscopic analysis using IR reveals characteristic absorption bands for functional groups such as hydroxyl (-OH), amino (-NH), and triazole (-N=N) . NMR spectroscopy provides detailed insights into proton environments and carbon connectivity within the molecule .
Table: IR Spectral Data
| Functional Group | Absorption Band (cm) |
|---|---|
| -OH Stretch | 3435.98 |
| -NH Stretch | 3290.56 |
| C=C Stretch | 1624.06 |
Table: NMR Data
| Position | Chemical Shift (ppm) | Chemical Shift (ppm) |
|---|---|---|
| C-4 | 114.98 | --- |
| C-6 | 116.77 | --- |
Synthetic Pathways
Precursor Molecules
Pharmacological Relevance
Mechanism of Action
This compound functions as a selective antagonist of platelet aggregation by targeting PZY12 receptors . Its unique binding profile stems from its stereochemical configuration and functional group interactions.
Therapeutic Applications
It serves as an impurity profile marker for Ticagrelor—a widely used antiplatelet drug—offering insights into drug stability and degradation pathways .
Toxicological Studies
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC methods developed for this compound focus on impurity profiling under forced degradation conditions using acidic mobile phases . Chromatographic separation ensures precise identification of degradation products.
Mass Spectrometry
LC-MS analysis confirms the accurate mass of isolated impurities while providing elemental composition data critical for structural elucidation .
Table: LC-MS Results
| Parameter | Observed Value |
|---|---|
| Accurate Mass | g/mol |
| Retention Time | min |
Validation Protocols
Analytical methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness .
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